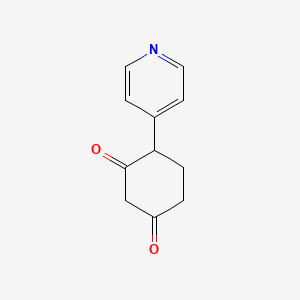

4-(Pyridin-4-yl)cyclohexane-1,3-dione

説明

特性

CAS番号 |

113050-05-8 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC名 |

4-pyridin-4-ylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H11NO2/c13-9-1-2-10(11(14)7-9)8-3-5-12-6-4-8/h3-6,10H,1-2,7H2 |

InChIキー |

WSQWKYLTEXEWLP-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)CC(=O)C1C2=CC=NC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Functional Variations

Cyclohexane-1,3-dione derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Pyridin-4-yl)cyclohexane-1,3-dione, and how can purity be maximized?

- Methodology : The compound can be synthesized via a condensation reaction between pyridine-4-carboxylic acid derivatives and cyclohexane-1,3-dione precursors. Key steps include:

- Use of anhydrous conditions to minimize side reactions.

- Purification via recrystallization in ethanol or methanol to remove unreacted starting materials .

- Monitoring reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Critical Parameters : Adjust reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for dione:pyridine derivative) to optimize yield (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Pyridin-4-yl)cyclohexane-1,3-dione?

- Primary Methods :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of pyridinyl protons (δ 8.5–8.7 ppm) and cyclohexanedione carbonyl groups (δ 205–210 ppm) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and bond angles (e.g., C–C–C bond angles in the cyclohexane ring: 109–112°) .

- FT-IR : Identify carbonyl stretches (1700–1750 cm) and pyridine ring vibrations (1600–1650 cm) .

Q. How should researchers handle safety concerns during synthesis and handling?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation hazards .

- Store the compound in a dry, inert environment (argon or nitrogen atmosphere) to prevent degradation .

- Emergency procedures: For accidental exposure, rinse with copious water and seek medical evaluation of chemical burns .

Advanced Research Questions

Q. How can contradictory data in spectroscopic results (e.g., NMR splitting patterns) be resolved?

- Approach :

- Investigate tautomeric equilibria (e.g., keto-enol tautomerism in the dione moiety) using variable-temperature NMR to observe dynamic exchange .

- Compare computational predictions (DFT calculations) with experimental data to identify dominant tautomers .

- Rule out impurities via high-resolution mass spectrometry (HRMS) or HPLC (>95% purity threshold) .

Q. What experimental strategies are recommended for studying biological interactions of this compound?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure binding affinity (e.g., IC values) with target enzymes like kinases or dehydrogenases .

- Molecular Docking : Employ software (AutoDock Vina, Schrödinger) to predict binding modes, focusing on hydrogen bonding with the pyridinyl nitrogen and hydrophobic interactions with the cyclohexane ring .

- Cellular Uptake Studies : Radiolabel the compound (e.g., -tagged) to quantify intracellular accumulation in cell lines .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Workflow :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distributions and identify reactive sites (e.g., carbonyl groups for nucleophilic attack) .

- Simulate reaction pathways for cycloaddition or oxidation using Gaussian or ORCA software .

- Validate predictions with small-scale exploratory reactions under controlled conditions .

Q. What experimental designs are suitable for assessing stability under varying pH and temperature?

- Protocol :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen flow .

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240–300 nm .

- Kinetic Analysis : Calculate half-life (t) using first-order decay models under stress conditions (e.g., 40°C, 75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。